(4R)-4,8-dimethylnonyl hydrogen sulfate
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Overview
Description
(4R)-4,8-dimethylnonyl hydrogen sulfate is an alkyl sulfate that is the sulfuric ester of (4R)-4,8-dimethylnonan-1-ol. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate acid of a (4R)-4,8-dimethylnonyl sulfate.
Scientific Research Applications
Ecological and Environmental Research
4,8-Dimethylnonyl sulfate, closely related to the compound , has been studied for its ecological interactions, specifically as a kairomone isolated from Daphnia pulex. This compound induces morphological defenses in the freshwater phytoplankton Scenedesmus gutwinskii, highlighting its role in aquatic ecosystems and its potential for further ecological research (Yasumoto et al., 2008).
Atmospheric and Environmental Chemistry
The incorporation of sulfur chemistry, including compounds similar to (4R)-4,8-dimethylnonyl hydrogen sulfate, into climate models like the National Center for Atmospheric Research Community Climate Model, sheds light on the broader implications of sulfur compounds on climate dynamics and atmospheric chemistry. This research aids in understanding the transport, deposition, and transformation of sulfur-containing compounds in the atmosphere (Barth et al., 2000).
Chemical Synthesis and Industrial Applications
Research into sulfuric and sulfurous esters, which are structurally related to this compound, provides insights into their use in chemical synthesis, including the production of surfactants and intermediates for converting olefins to alcohols. This area of study is crucial for the development of new industrial chemicals and processes (McCormack & Lawes, 2000).
Advanced Materials and Catalysis
Investigations into the speciation of hafnium in aqueous sulfate solutions have implications for the synthesis of complex materials and catalysts. Understanding the solution behaviors of such compounds can lead to advancements in materials science and catalysis, particularly in the development of novel materials with specific properties (Kalaji et al., 2014).
Properties
Molecular Formula |
C11H24O4S |
---|---|
Molecular Weight |
252.37 g/mol |
IUPAC Name |
[(4R)-4,8-dimethylnonyl] hydrogen sulfate |
InChI |
InChI=1S/C11H24O4S/c1-10(2)6-4-7-11(3)8-5-9-15-16(12,13)14/h10-11H,4-9H2,1-3H3,(H,12,13,14)/t11-/m1/s1 |
InChI Key |
FCHHMBXKFHPMFQ-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCCOS(=O)(=O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCOS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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